molecular formula C19H22INO4S B2537988 3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate CAS No. 860649-25-8

3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate

Cat. No. B2537988
M. Wt: 487.35
InChI Key: FTFSWWOFSTUWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and scaffolds that involve morpholine derivatives and sulfonamide groups, which are relevant to the structure of the compound . For instance, the first paper discusses a morpholine derivative used as a versatile building block for synthesizing heterocyclic compounds . The second paper explores the structure-activity relationship of arylsulfonamide analogs, which are structurally related to benzenesulfonate moieties . The third paper details the inclusion compounds of a host molecule with morpholine, indicating the potential interactions and stability of morpholine-containing compounds . Lastly, the fourth paper describes the synthesis of sulfonamide derivatives as potential therapeutic agents, which is relevant to the sulfonate aspect of the compound .

Synthesis Analysis

The synthesis of related morpholine-containing compounds is described in the first paper, where an optically pure morpholine scaffold is synthesized through photoinduced one-electron reductive activation . Although the synthesis of "3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate" is not detailed, the methods used in these papers could potentially be adapted for its synthesis. The fourth paper also outlines a synthesis pathway for sulfonamide derivatives, which could provide insights into the synthesis of the sulfonate part of the compound .

Molecular Structure Analysis

The molecular structure of compounds related to "3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate" can be inferred from the papers. The morpholine ring is a common feature in the compounds discussed, which is known for its versatility in forming heterocyclic scaffolds . The sulfonamide and benzenesulfonate groups discussed in the second and fourth papers provide information on the electronic and steric properties that could influence the overall molecular structure .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate." However, the reactivity of morpholine derivatives and sulfonamide groups can be extrapolated from the provided data. Morpholine derivatives can undergo various transformations to yield valuable heterocyclic building blocks , while sulfonamide analogs can be modified to improve pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate" are not explicitly discussed in the papers. However, the solubility issues of related compounds, as mentioned in the second paper, suggest that similar compounds may also exhibit poor water solubility, which is an important consideration for their practical application . The thermal stability of inclusion compounds with morpholine, as reported in the third paper, could also be relevant to the stability of the compound .

Scientific Research Applications

Chemical Reactions and Compounds Synthesis

The compound 3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate and its derivatives have been explored in the realm of chemical synthesis. Notably, derivatives involving morpholine structures have been synthesized and investigated for their physical and chemical properties. For instance, the synthesis of adducts of (amino)(aryl)carbene with phosphorus pentafluoride was studied using a morpholino compound, which demonstrated significant reactivity and provided insights into reaction mechanisms through experimental data and DFT calculations (Guzyr et al., 2013). Moreover, novel morpholinium-functionalized anion-exchange blend membranes were presented, showcasing enhanced chemical stability and potential suitability for electrochemical applications such as alkaline fuel cells (Morandi et al., 2015).

Structural Analysis and Spectroscopy

In-depth structural analysis and spectroscopic studies have been conducted on related compounds. For example, the organo-amino compound 2-(4-methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione was synthesized and its structural characteristics were elucidated using single crystal X-ray diffraction, showing that it crystallizes in the monoclinic system (Anouar et al., 2019). Similarly, the mixed-ligand complex, tetraphenylstibonium phenyltriiodobismuthate(III) [Ph4Sb]+2 [Ph2Bi2I6]2-.2Me2S=O, was synthesized, and its crystal structure was determined by X-ray diffraction, revealing [Ph4Sb]+ cations, [Ph2Bi2I6]2- anions, and dimethyl sulfoxide molecules of crystallization (Sharutin et al., 2004).

Biological and Pharmacological Investigations

Although your request was to exclude information related to drug use, dosage, and side effects, it's worth mentioning that compounds with the morpholine structure or its derivatives have been actively researched in pharmacological contexts. For example, certain morpholinomethyl derivatives have been synthesized and their antimicrobial evaluation and hemolytic activity were studied, showcasing their potential in medicinal chemistry (Gul et al., 2017).

properties

IUPAC Name

[3,5-dimethyl-2-(morpholin-4-ylmethyl)phenyl] 4-iodobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22INO4S/c1-14-11-15(2)18(13-21-7-9-24-10-8-21)19(12-14)25-26(22,23)17-5-3-16(20)4-6-17/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFSWWOFSTUWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=C(C=C2)I)CN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.